Cas no 6876-00-2 (1-Bromo-3-phenoxybenzene)

1-Bromo-3-phenoxybenzene structure
Product name:1-Bromo-3-phenoxybenzene
1-Bromo-3-phenoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Bromo-3-phenoxybenzene
- 3-Bromodiphenyl ether
- 3-PHENOXYBROMOBENZENE
- Benzene,1-bromo-3-phenoxy-
- 3-Bromodiphenyl ether50µg
- PBDE 2
- 3-Phenoxyphenyl bromide
- BDE 2
- NSC 57095
- m-Bromodiphenyl ether
- m-Bromophenoxybenzene
- m-Bromophenyl phenyl ether
- m-Phenoxybromobenzene
- m-Phenoxyphenyl bromide
- Benzene, 1-bromo-3-phenoxy-
- 3W9N49713J
- NSC57095
- 3-bromo-1-phenoxybenzene
- 1-phenoxy-3-bromobenzene
- 1-bromo-3-phenoxy-benzene
- PBDE 002
- AHDAKFFMKLQPTD-UHFFFAOYSA-
- AHDAKFFMKLQPTD-UHFFFAOYSA-N
- DTXSID9074773
- 3-Bromodiphenyl ether, 97%
- 5-(acetylamino)-2-furoicacid
- EU-0066933
- J-504430
- InChI=1/C12H9BrO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H
- CL8604
- Q27258130
- AB91707
- CS-W016700
- SCHEMBL5434
- BDE No 2
- FT-0650968
- SR-01000390202-1
- NSC-57095
- BDE No??2, analytical reference material
- 6876-00-2
- PS-7500
- AC-23646
- MFCD00474520
- SY014492
- SR-01000390202
- AM82877
- AKOS001586441
- UNII-3W9N49713J
- BBL101798
- STL555595
- DB-006517
-
- MDL: MFCD00474520
- Inchi: 1S/C12H9BrO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9H
- InChI Key: AHDAKFFMKLQPTD-UHFFFAOYSA-N
- SMILES: BrC1=C([H])C([H])=C([H])C(=C1[H])OC1C([H])=C([H])C([H])=C([H])C=1[H]
Computed Properties
- Exact Mass: 247.98400
- Monoisotopic Mass: 247.984
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2
- XLogP3: 4.6
Experimental Properties
- Density: 1.371 g/mL at 25 °C
- Boiling Point: 200-203 ºC (50 Torr)
- Flash Point: Fahrenheit: >230 ° f
Celsius: >110 ° c - Refractive Index: n20/D 1.608
- Solubility: Almost insoluble (0.012 g/l) (25 º C),
- PSA: 9.23000
- LogP: 4.24140
1-Bromo-3-phenoxybenzene Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H315,H317,H318,H335,H411
- Warning Statement: P261,P273,P280,P305+P351+P338
- Hazardous Material transportation number:UN 3077 9 / PGIII
- WGK Germany:3
- Hazard Category Code: 37/38-41-43-51/53
- Safety Instruction: 26-36/37/39-61
- RTECS:CY9040554
-
Hazardous Material Identification:
1-Bromo-3-phenoxybenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B6471-5G |
1-Bromo-3-phenoxybenzene |
6876-00-2 | >97.0%(GC) | 5g |
¥990.00 | 2024-04-16 | |
Apollo Scientific | OR13134-5g |
3-Bromodiphenyl ether |
6876-00-2 | 5g |
£66.00 | 2025-02-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1039963-10g |
1-Bromo-3-phenoxybenzene |
6876-00-2 | 95% | 10g |
¥1153.00 | 2024-05-03 | |
Chemenu | CM254533-5g |
1-Bromo-3-phenoxybenzene |
6876-00-2 | 95% | 5g |
$107 | 2021-06-16 | |
Chemenu | CM254533-10g |
1-Bromo-3-phenoxybenzene |
6876-00-2 | 95% | 10g |
$168 | 2022-06-10 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 728969-1G |
3-Bromodiphenyl ether |
6876-00-2 | 1g |
¥774.95 | 2023-11-26 | ||
eNovation Chemicals LLC | Y1045083-10g |
1-Bromo-3-phenoxybenzene |
6876-00-2 | 98% | 10g |
$180 | 2024-06-07 | |
TRC | B687225-2.5g |
1-Bromo-3-phenoxybenzene |
6876-00-2 | 2.5g |
$ 190.00 | 2023-09-08 | ||
Advanced ChemBlocks | P36591-1G |
1-Bromo-3-phenoxybenzene |
6876-00-2 | 95% | 1G |
$40 | 2023-04-13 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 91811-10MG |
BDE No\xa02 |
6876-00-2 | analytical standard | 10MG |
¥926.65 | 2022-02-23 |
1-Bromo-3-phenoxybenzene Related Literature
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Rong Wang,Jian Liu,Xudong He,Weiyu Xie,Chaoyang Zhang Phys. Chem. Chem. Phys. 2022 24 9875
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De-Gao Wang,Mehran Alaee,Ed Sverko,Yi-Fan Li,Eric J. Reiner,Li Shen J. Environ. Monit. 2011 13 3104
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Wojtek Treyde,Kai Riedmiller,Frauke Gr?ter RSC Adv. 2022 12 34557
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P. B. Armentrout Catal. Sci. Technol. 2014 4 2741
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Xin Zeng,Nan Li,Qingjie Jiao RSC Adv. 2018 8 14654
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Thomas R. Cundari,Brian P. Jacobs,Samantha N. MacMillan,Peter T. Wolczanski Dalton Trans. 2018 47 6025
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Brendan C. Sweeny,David C. McDonald,Shaun G. Ard,Albert A. Viggiano,Nicholas S. Shuman Phys. Chem. Chem. Phys. 2020 22 14544
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8. Landscape of the structure–O–H bond dissociation energy relationship of oximes and hydroxylaminesRina Dao,Xinyu Wang,Kexian Chen,Chenxuan Zhao,Jia Yao,Haoran Li Phys. Chem. Chem. Phys. 2017 19 22309
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Ulf Ryde,Ricardo A. Mata,Stefan Grimme Dalton Trans. 2011 40 11176
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Rina Dao,Chenxuan Zhao,Jia Yao,Haoran Li Phys. Chem. Chem. Phys. 2018 20 28249
Related Categories
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Bromodiphenyl ethers
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Diphenylethers Bromodiphenyl ethers
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:6876-00-2)1-Bromo-3-phenoxybenzene
Purity:99%
Quantity:25g
Price ($):273.0